

# Spectroscopic Data of tert-Butyl L-valinate Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl L-valinate hydrochloride*

Cat. No.: B554923

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This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl L-valinate hydrochloride** (CAS No: 13518-40-6). The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.

## Physicochemical Properties

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>20</sub> ClNO <sub>2</sub>
Molecular Weight	209.71 g/mol [1]
Appearance	White to off-white solid/powder[2]
Melting Point	135 - 145 °C[2]
Optical Rotation	[α] <sup>20</sup> /D = +4.4 ± 1° (c=2 in H <sub>2</sub> O)[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **tert-butyl L-valinate hydrochloride**. Below are the detailed <sup>1</sup>H and <sup>13</sup>C NMR data.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **tert-butyl L-valinate hydrochloride** typically exhibits distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.4	Broad Singlet	-NH <sub>3</sub> <sup>+</sup>
~3.9	Doublet	α-H
~2.3	Multiplet	β-H
~1.5	Singlet	-C(CH <sub>3</sub> ) <sub>3</sub>
~1.0	Doublet	-CH(CH <sub>3</sub> ) <sub>2</sub>
~0.9	Doublet	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Ester Carbonyl)
~83	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary Carbon)
~59	α-C
~30	β-C
~28	-C(CH <sub>3</sub> ) <sub>3</sub> (Methyl Carbons)
~18	-CH(CH <sub>3</sub> ) <sub>2</sub> (Methyl Carbons)
~17	-CH(CH <sub>3</sub> ) <sub>2</sub> (Methyl Carbons)

Note: These are predicted chemical shifts based on typical values for amino acid esters.

## Infrared (IR) Spectroscopy

The IR spectrum of **tert-butyl L-valinate hydrochloride** reveals characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum has been reported for this compound.<sup>[1][3]</sup>

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2900-3100	N-H stretch (from -NH <sub>3</sub> <sup>+</sup> )
~2800-3000	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1580	N-H bend (asymmetric)
~1500	N-H bend (symmetric)
~1250, ~1150	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

m/z	Assignment
174.15	[M-Cl] <sup>+</sup> (Corresponding to the free base)
118.10	[M-Cl - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M-Cl - 56] <sup>+</sup> (Loss of isobutylene from the tert-butyl group)
72.08	[CH(NH <sub>2</sub> )COOH] <sup>+</sup> (Valine fragment)

Note: Fragmentation patterns can vary based on the ionization technique used.

## Experimental Protocols

Detailed experimental procedures are critical for reproducing spectroscopic data. The following are generalized protocols for obtaining the data presented.

## NMR Spectroscopy

A sample of **tert-butyl L-valinate hydrochloride** is typically dissolved in a deuterated solvent such as Deuterium Oxide ( $D_2O$ ) or Methanol- $d_4$  ( $CD_3OD$ ). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1H$  NMR and 75 MHz or higher for  $^{13}C$  NMR. Chemical shifts are referenced to an internal standard, such as DSS or TMS.

## IR Spectroscopy

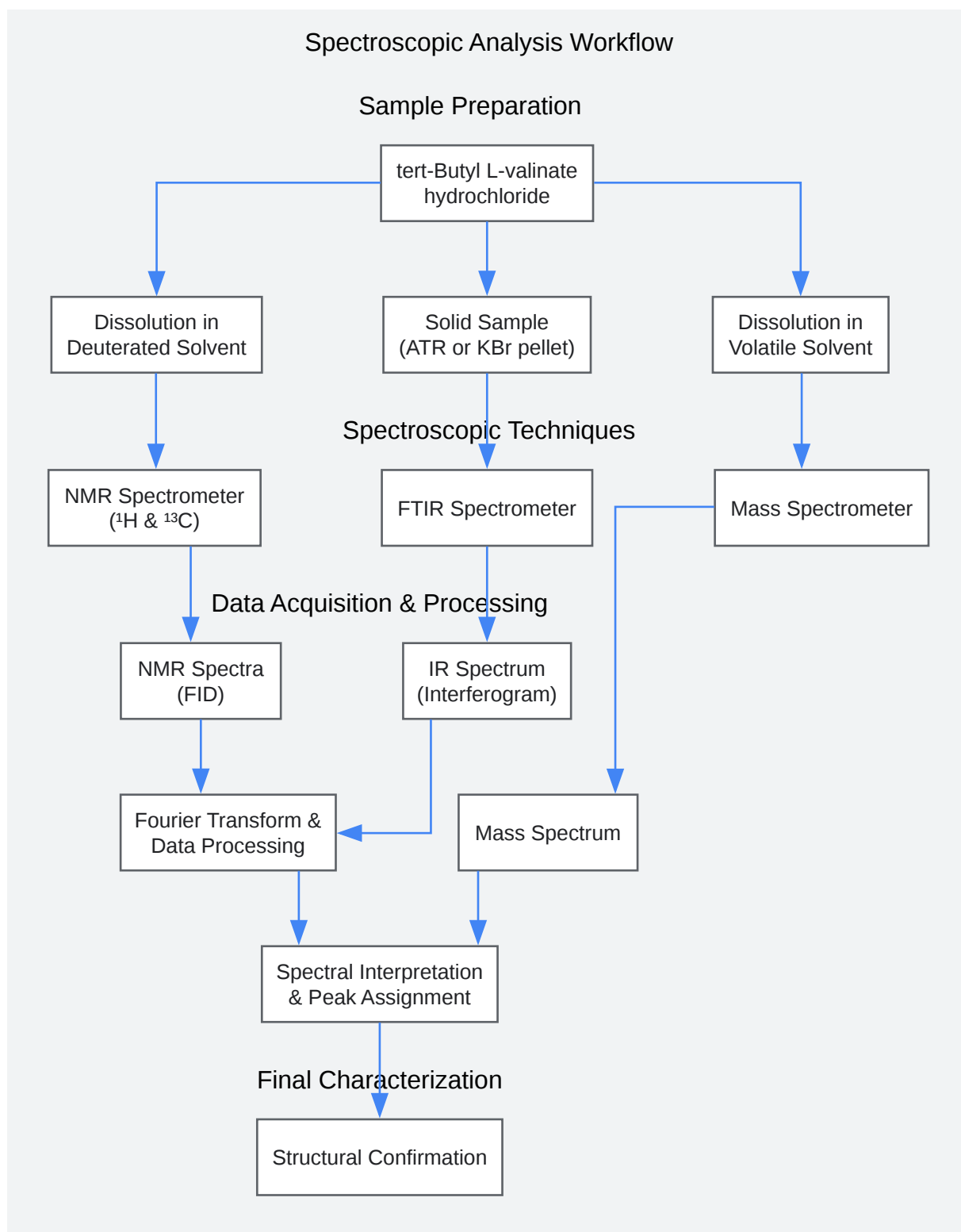
For solid samples, an ATR-FTIR spectrometer is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

## Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the mass spectrometer.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical compound like **tert-butyl L-valinate hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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